5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Physicochemical Differentiation pKa Salt Formation

The compound 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1520287-70-0) is a fully saturated, bicyclic heterocyclic building block belonging to the imidazo[1,5-a]pyridine class. Its core structure features a tetrahydro-pyridine ring fused to an imidazole, with a key carboxylic acid group at the 1-position, providing a single point for rapid molecular elaboration.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1520287-70-0
Cat. No. B1406071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
CAS1520287-70-0
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCN2C=NC(=C2C1)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12)
InChIKeyKTNSTKIQHRRDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic Acid: A Saturated Bicyclic Scaffold for Medicinal Chemistry


The compound 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1520287-70-0) is a fully saturated, bicyclic heterocyclic building block belonging to the imidazo[1,5-a]pyridine class [1]. Its core structure features a tetrahydro-pyridine ring fused to an imidazole, with a key carboxylic acid group at the 1-position, providing a single point for rapid molecular elaboration . This saturated core is a crucial scaffold in medicinal chemistry, as evidenced by its presence in potent farnesyltransferase inhibitors developed to exhibit improved in vivo metabolic stability relative to earlier, less constrained analogs [2].

Why 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic Acid Cannot Be Interchanged with In-Class Analogs


Substituting 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid with simpler pyridine or imidazole carboxylic acids, or its unsaturated aromatic analog, is not functionally equivalent due to profound differences in the core electronic and conformational properties of the scaffold. The saturation of the pyridine ring fundamentally alters the acid strength (pKa) of the carboxylic acid, which dictates its ionization state and subsequent salt formation potential . This physicochemical difference directly impacts solubility profiles and formulation strategies that are unattainable with the planar, aromatic analog . Furthermore, the unique sp3-rich, conformationally constrained core is essential for generating specific 3D vectors that can enhance target selectivity and improve metabolic stability, as demonstrated in advanced lead molecules derived from this exact scaffold [1].

Quantitative Evidence for Selecting 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic Acid


Saturation Drives a 5-Log Unit Shift in Carboxylic Acid Strength (pKa) vs. the Unsaturated Aromatic Analog

The saturated 5,6,7,8-tetrahydro core dramatically reduces the acidity of the 1-carboxylic acid group compared to the fully aromatic imidazo[1,5-a]pyridine-1-carboxylic acid . The predicted pKa for the target compound is 1.62, whereas the unsaturated analog is predicted to be a much stronger acid with a pKa of -3.40 . This difference, a shift of approximately 5 orders of magnitude in acid dissociation constant, indicates the target compound's carboxylic acid is far less eager to deprotonate .

Physicochemical Differentiation pKa Salt Formation

Improved Predicted Lipophilicity (LogP) and Bioavailability Potential over the Unsaturated Analog

The saturation of the pyridine ring in the target compound results in a lower predicted partition coefficient (LogP) compared to its fully aromatic counterpart, suggesting superior aqueous solubility and a more favorable ADME profile [1][2]. The target compound's computed XLogP3-AA is 0.6, while the unsaturated analog has a higher computed LogP of 1.03 [1][2]. A reduction in LogP can translate to lower volumes of distribution and reduced off-target binding.

Drug-likeness Lipophilicity ADME Prediction

A Conformationally Constrained, Sp3-Rich Core for Engineering in vivo Metabolic Stability

The saturated 5,6,7,8-tetrahydro scaffold is a key structural feature in lead optimization campaigns aimed at improving in vivo half-life. In a published head-to-head comparison within an FTase inhibitor program, analogs built on this conformationally constrained core demonstrated improved in vivo metabolic stability relative to earlier, less rigid leads [1]. While this evidence does not test the unsubstituted building block itself, it validates the superior pharmacokinetic performance of molecules derived specifically from this saturated core, an advantage that cannot be achieved with planar aromatic scaffolds.

Metabolic Stability Conformational Restriction Scaffold Design

Unique Topological Polar Surface Area (TPSA) Profile for Tailoring CNS Penetration

The computed Topological Polar Surface Area (TPSA) of the target compound is 55.1 Ų [1]. This value is strategically positioned below the commonly cited 60-70 Ų threshold for favorable blood-brain barrier penetration, yet it is derived from a highly polar carboxylic acid. In comparison, the unsaturated analog has a nearly identical TPSA of 54.6 Ų, but the target compound achieves this polarity through a constrained sp3 structure rather than a flat aromatic system [2].

CNS Drug Discovery Blood-Brain Barrier TPSA

High-Value Procurement Scenarios for 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic Acid


Design of Non-Hygroscopic Salt Forms Requiring Weakly Acidic Carboxylates

The uniquely high pKa of 1.62 for a heteroaromatic carboxylic acid, as evidenced by direct physicochemical comparison with its unsaturated analog , makes this compound the preferred starting material for medicinal chemistry groups needing a weakly acidic, sp3-rich carboxylate. This property allows for the dedicated screening of organic base counterions to create stable, non-hygroscopic crystalline salts suitable for solid dosage formulation, a path unavailable with stronger heterocyclic acids.

Synthesis of Conformationally Constrained Farnesyltransferase Inhibitor Analogs

For laboratories continuing research on protein prenylation inhibitors, this compound serves as the direct precursor to a validated scaffold. The core has been explicitly used to generate FTase inhibitor analogs that demonstrated superior in vivo metabolic stability relative to earlier, non-constrained leads [1]. Procuring this building block is essential for any lead optimization program aiming to replicate this scaffold advantage.

Precise Exploration of CNS Penetrant Scaffolds with High 3D Character

Its computed TPSA of 55.1 Ų positions the compound below the typical CNS drug threshold, while its sp3-rich nature offers a departure from planar aromatic chemistry [2]. Procurement for CNS-targeted libraries is indicated for teams seeking to explore blood-brain barrier penetration while maintaining favorable lipophilicity (LogP of 0.6) and scaffold novelty, providing a differentiated chemical starting point compared to traditional flat heterocycles.

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